molecular formula C15H21NO2 B3022437 1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone CAS No. 93201-36-6

1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone

Cat. No.: B3022437
CAS No.: 93201-36-6
M. Wt: 247.33 g/mol
InChI Key: OSNILPMOSNGHLC-UHFFFAOYSA-N
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Description

1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone is an organic compound with the molecular formula C15H21NO2. It is known for its unique structure, which includes a methoxy group, a piperidinylmethyl group, and a phenyl ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone typically involves several steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The methoxy group and the piperidinylmethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone can be compared with similar compounds such as:

    1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone: This compound has a morpholine ring instead of a piperidine ring, which may result in different biological activities and chemical properties.

    1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone: The presence of a pyrrolidine ring instead of a piperidine ring can influence its reactivity and interactions with biological targets.

    1-[4-Methoxy-3-(azepan-1-ylmethyl)phenyl]ethanone: This compound contains an azepane ring, which may affect its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12(17)13-6-7-15(18-2)14(10-13)11-16-8-4-3-5-9-16/h6-7,10H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNILPMOSNGHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340725
Record name 1-{4-Methoxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93201-36-6
Record name 1-{4-Methoxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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